11-(3,4-dimethoxyphenyl)-14-methyl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one
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Overview
Description
7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1’,2’:1,6]pyrimido[4,5-b]quinolin-14(5H)-one is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1’,2’:1,6]pyrimido[4,5-b]quinolin-14(5H)-one typically involves multi-step reactions. One common synthetic route includes the reaction of 2-diaminomethylidenedimedone with aryl isocyanates to form the corresponding ureas. These ureas then undergo cyclization in the presence of sodium methoxide to yield the desired pyrimidoquinoline derivatives . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1’,2’:1,6]pyrimido[4,5-b]quinolin-14(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
- 7,8-dihydro-1H-pyrimido[4,5,6-de]quinazoline derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1’,2’:1,6]pyrimido[4,5-b]quinolin-14(5H)-one lies in its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C26H20N4O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
11-(3,4-dimethoxyphenyl)-14-methyl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one |
InChI |
InChI=1S/C26H20N4O3/c1-29-18-10-6-4-8-16(18)23(31)22-25(29)28-24(15-12-13-20(32-2)21(14-15)33-3)30-19-11-7-5-9-17(19)27-26(22)30/h4-14H,1-3H3 |
InChI Key |
WGMMUFYMZZBUDJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC |
Origin of Product |
United States |
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